
Carbanilide, 4-methylthio-
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Overview
Description
Carbanilide, also known as diphenylurea, is a urea derivative with two phenyl groups attached to the urea core. The 4-methylthio variant (4-MTC) incorporates a methylthio (-SCH₃) substituent at the para position of one phenyl ring. This modification alters its physicochemical and biological properties compared to unsubstituted carbanilide or other substituted derivatives. The methylthio group enhances lipophilicity and influences electronic interactions, impacting solubility, reactivity, and bioactivity .
Key structural identifiers for 4-MTC-related compounds include:
- 4-(Methylthio)aniline: A precursor with the molecular formula C₇H₉NS, CAS 104-96-1, and a molecular weight of 139.22 g/mol .
- Biological relevance: 4-Methylthio substituents in aniline derivatives (e.g., in pyrimidine scaffolds) demonstrate enzymatic inhibition (e.g., CDK2 with IC₅₀ values in the micromolar range) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilide, 4-methylthio- typically involves the reaction of 4-methylthiophenyl isocyanate with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Methylthiophenyl isocyanate+Aniline→Carbanilide, 4-methylthio-
Industrial Production Methods
Industrial production methods for Carbanilide, 4-methylthio- are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Substitution Reactions
Chlorination
The compound undergoes chlorination at the benzyl alcohol position to form 4-(methylthio)benzyl chloride. This reaction employs concentrated hydrochloric acid in a water-immiscible solvent like toluene, typically requiring 1–4 hours at 10–40°C .
Cyanidation
4-(methylthio)benzyl chloride reacts with alkali metal cyanides (e.g., NaCN, KCN) in the presence of phase-transfer catalysts (e.g., tetra-n-butylammonium halides) to yield 4-(methylthio)phenylacetonitrile. The reaction occurs at 60–100°C in solvents like toluene, often requiring 1–6 hours .
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Chlorination | HCl (conc.), toluene, 10–40°C, 1–4 h | 4-(methylthio)benzyl chloride |
Cyanidation | NaCN/KCN, phase-transfer catalyst, 60–100°C, 1–6 h | 4-(methylthio)phenylacetonitrile |
Condensation Reactions
The compound undergoes condensation with 6-methylnicotinic ester to form 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine. This step uses alkali metal alkoxides (e.g., sodium methoxide) as catalysts at 60–110°C in alcohols or aromatic hydrocarbons .
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Condensation | Alkali metal alkoxide, 60–110°C | 3-2-(4-Methylthiophenyl)-2-cyanoacetylpyridine |
Hydrolysis and Decarboxylation
Under acidic conditions (e.g., HCl, H₂SO₄, or acetic acid mixtures), the intermediate undergoes hydrolysis and decarboxylation to form 3-2-(4-(methylthio)phenyl)acetylpyridine. The process involves heating at 50–115°C for 1–20 hours, followed by neutralization with aqueous ammonia .
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Hydrolysis/Decarboxylation | HCl, H₂SO₄, or acetic acid mixtures, 50–115°C, 1–20 h | 3-2-(4-Methylthiophenyl)acetylpyridine |
Methylthiolation Reactions
The methylthio group participates in methylthiolation processes mediated by Radical-SAM enzymes. These enzymes utilize a [4Fe-4S] cluster to catalyze sulfur transfer, potentially involving intermediate radical states. The methylthio group’s reactivity is influenced by its electron-donating properties, which stabilize reactive intermediates during catalysis .
Mechanistic Insights
-
Radical-SAM Enzymes : The methylthio group may act as a sulfur donor in enzymatic reactions, with the [4Fe-4S] cluster facilitating radical-based transfer .
-
Electron Configuration : The sulfur atom in the methylthio group can engage in van der Waals interactions with SAM cofactors, influencing reaction pathways .
Comparative Analysis of Reaction Pathways
Reaction Type | Key Reagents | Product | Catalytic Role |
---|---|---|---|
Chlorination | HCl, toluene | 4-(methylthio)benzyl chloride | Acid-catalyzed bond cleavage |
Cyanidation | NaCN, phase-transfer catalyst | 4-(methylthio)phenylacetonitrile | Nucleophilic substitution |
Condensation | Alkali metal alkoxide | Pyridine derivative | Base-catalyzed coupling |
Hydrolysis/Decarboxylation | Acidic conditions (HCl/H₂SO₄) | Acetylpyridine derivative | Acidic cleavage of nitrile group |
Methylthiolation | Radical-SAM enzymes | Sulfurated intermediates | Radical-based sulfur transfer |
Research Findings and Implications
-
Synthetic Utility : The compound serves as a precursor in multi-step syntheses, such as the preparation of pyridine derivatives .
-
Enzymatic Relevance : Methylthiolation via Radical-SAM enzymes highlights the compound’s role in biocatalytic sulfur transfer, with potential applications in drug development .
-
Mechanistic Diversity : The availability of diverse reaction pathways (substitution, condensation, hydrolysis) underscores the compound’s synthetic flexibility for tailored functionalization .
Scientific Research Applications
Carbanilide, 4-methylthio- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Carbanilide, 4-methylthio- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interact with enzymes involved in oxidative stress or cellular signaling pathways, resulting in its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Carbanilide Derivatives with Halogen or Alkyl Substituents
Triclocarban (TCC)
- Structure : Dichlorocarbanilide (3,4,4'-trichlorocarbanilide).
- Activity : Enhances androgen receptor (AR) and estrogen receptor (ER) signaling at 1 μM, amplifying hormone-dependent gene expression by 20–100% .
- Degradation: Forms intermediates like dichlorocarbanilide (DCC) and monochlorocarbanilide (MCC) in environmental matrices .
2,2'-Dimethylcarbanilide
- Physicochemical Properties : Higher boiling point (824.83 K) and critical temperature (1056.88 K) compared to 4-MTC, attributed to increased molecular symmetry and van der Waals interactions .
4-Methoxycarbanilide
- Structure : Para-methoxy (-OCH₃) substituent.
- Safety : Classified as hazardous (H302) with distinct handling protocols compared to 4-MTC .
Spectral and Solvent-Dependent Properties
Absorption and Fluorescence
- 4-Methylthio vs. 4-Amino Derivatives: Bathochromic Shift: 4-Methylthio-2-pyrone derivatives (e.g., 3a, 3b) exhibit λmax shifts to longer wavelengths (541–625 nm in ethanol) compared to 4-amino analogs (515 nm) . ε Values: Higher molar absorptivity in 4-methylthio compounds due to enhanced electron delocalization .
Solvent Polarity Effects
- Fluorescence emission wavelengths increase in polar solvents (e.g., ethanol), suggesting dipole-dipole interactions stabilize excited states .
Enzymatic Inhibition
- CDK2 Inhibition : Pyrazole-pyrimidine derivatives with 4-methylthio aniline groups at C-4 show micromolar IC₅₀ values, outperforming alkyl-substituted analogs .
- AR/ER Modulation : Unlike TCC, 4-MTC lacks significant agonist activity but may antagonize aryl hydrocarbon receptor (AhR) pathways .
Hormone Receptor Interactions
- Triclocarban (TCC) : Potentiates testosterone-induced AR activity by >100% at 1 μM .
- Dicyclohexylurea (VI) : Acts as an AhR agonist, unlike most carbanilides .
Physicochemical and Analytical Data
Table 1: Key Properties of Carbanilide Derivatives
*Data from structurally related 2-pyrone derivatives .
Table 2: Spectroscopic Comparison
Compound Type | Substituent | Hypsochromic Shift | ε Value Trend | Fluorescence λ (Ethanol) |
---|---|---|---|---|
4-Methylthio-2-pyrone | -SCH₃ | No | ↑ | 541–625 nm |
4-Amino-2-pyrone | -NH₂ | Yes | ↓ | 515 nm |
Environmental and Analytical Considerations
- Degradation : 4-MTC is more stable than chlorinated carbanilides (e.g., TCC) but may undergo microbial oxidation to sulfoxide/sulfone derivatives .
- Detection : HPLC methods for carbanilides require rigorous calibration (R² ≥ 0.999) and mitigate interferences from chloroformates or acidic impurities .
Biological Activity
Carbanilide, 4-methylthio- is a compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and antioxidant research. This article aims to provide a detailed overview of its biological activity based on diverse sources, including case studies and research findings.
Carbanilide, 4-methylthio- is a derivative of carbanilide characterized by a methylthio group attached to the aromatic ring. Its chemical structure can be represented as follows:
This compound is often used as an intermediate in the synthesis of various biologically active molecules.
Antimicrobial Activity
Research indicates that derivatives of 4-(methylthio)benzaldehyde, including carbanilide compounds, exhibit significant antibacterial properties. A study compared several synthesized Schiff bases derived from 4-(methylthio)benzaldehyde against various pathogenic bacterial strains. The results showed that these compounds displayed varying degrees of antibacterial activity:
Compound | % Inhibition (E. Coli) | % Inhibition (P. Fluorescens) | % Inhibition (M. Luteus) | % Inhibition (B. Subtilis) |
---|---|---|---|---|
3a | 51.84 | 42.86 | 44.55 | 46.91 |
3b | 46.99 | 36.31 | 37.63 | 38.75 |
3c | 65.10 | 60.12 | 57.74 | 55.24 |
3d | ... | ... | ... | ... |
... | ... | ... | ... | ... |
Among the tested compounds, those with the methylthio group showed enhanced antibacterial activity compared to standard drugs like Carbenicillin, with some achieving up to 99% inhibition at higher concentrations (500 µg/ml) against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
In addition to its antibacterial properties, carbanilide derivatives have also demonstrated significant antioxidant activity. The compounds were evaluated for their ability to scavenge free radicals and inhibit oxidation processes:
- Radical Scavenging Activity: The synthesized compounds showed effective radical scavenging capabilities, particularly compound 3b, which was noted as the best radical scavenger among the series.
- Fe2+ Ion Scavenging: The ability to chelate Fe2+ ions was also assessed, indicating potential protective effects against oxidative stress in biological systems .
Case Studies and Research Findings
- Antimicrobial Efficacy Study: A comprehensive analysis conducted on various synthesized derivatives highlighted that compounds with specific substitutions on the aromatic ring exhibited enhanced antibacterial properties against common pathogens such as E. coli and S. aureus. The study concluded that structural modifications significantly influenced biological activity .
- Toxicological Assessment: In a separate investigation focusing on environmental safety, researchers examined the impact of carbanilide derivatives in aquatic systems, assessing their potential toxic effects on non-target organisms. The findings suggested that while these compounds possess beneficial antimicrobial properties, their ecological impact warrants further investigation .
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing 4-methylthio-caranilide, and how can purity be ensured?
To synthesize 4-methylthio-caranilide, researchers typically employ reactions between aniline derivatives and thiomethylating agents under controlled conditions. A critical step is ensuring reagent purity: traces of carbanilide in aniline (a common reagent) can introduce impurities, necessitating vacuum distillation of aniline in an all-glass apparatus prior to use . Post-synthesis, purity is confirmed via HPLC with UV detection, comparing retention times and peak areas against certified standards. Calibration curves (0.05–5 mg/L range, correlation coefficient ≥0.999) are essential for quantification .
Q. How should researchers characterize the structural identity and purity of 4-methylthio-caranilide?
Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via characteristic proton and carbon shifts.
- High-Performance Liquid Chromatography (HPLC) : Assess purity by monitoring peak symmetry and absence of co-eluting impurities. Ensure mobile phase compatibility to avoid interference from chloroformates or aniline byproducts .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns against reference data.
Q. What analytical protocols are recommended for detecting 4-methylthio-caranilide in environmental samples?
Ambient air sampling involves drawing air through an impinger containing aniline/toluene (2:98 v/v), where phosgene (if present) reacts to form carbanilide derivatives. Post-collection, HPLC analysis is performed with:
- Column : Reverse-phase C17.
- Detection : UV absorbance at 254 nm.
- Calibration : Daily intermediate standards (10× detection limit) to maintain <10% variability in response factors .
Advanced Research Questions
Q. How can researchers resolve co-elution issues in HPLC analysis of 4-methylthio-caranilide?
Co-elution with chloroformate-derived ureas is a known challenge. Mitigation strategies include:
- Mobile Phase Optimization : Adjust acetonitrile/water ratios to improve peak separation.
- Sample Pretreatment : Acidic precipitation of interfering salts or derivatization to alter retention times.
- Method Validation : Conduct spike-and-recovery experiments to confirm specificity .
Q. What experimental designs address contradictory quantification results across studies?
Contradictions often arise from calibration inconsistencies or environmental variability. Solutions include:
- Standardized Protocols : Adhere to ASTM guidelines (e.g., D1356 for atmospheric sampling) .
- Statistical Analysis : Apply t-tests or ANOVA to compare datasets, ensuring error bars (e.g., ±2σ) account for methodological variability .
- Interlaboratory Comparisons : Use round-robin testing to identify systematic biases .
Q. How can the stability of 4-methylthio-caranilide under environmental stressors be systematically evaluated?
Design a factorial experiment varying:
- Independent Variables : Temperature (20–40°C), humidity (30–90%), UV exposure.
- Dependent Variables : Degradation rate (via HPLC area reduction) and byproduct formation (via MS).
- Control Measures : Store samples in amber vials with desiccants and analyze in triplicate. Include a stability-indicating method (e.g., forced degradation under acidic/alkaline conditions) .
Q. Methodological Tables
Table 1: Critical Parameters for HPLC Quantification of 4-Methylthio-Carbanilide
Parameter | Specification | Reference |
---|---|---|
Calibration Range | 0.05–5 mg/L | |
Injection Volume | 25 µL | |
Response Factor Variability | ≤10% day-to-day | |
Detection Limit | 0.1 µg/L (UV) |
Table 2: Key Equations for Phosgene-Carbanilide Conversion
Equation | Application | Reference |
---|---|---|
Wd=RcRd×Cc×VE | Carbanilide concentration in samples | |
CA=212×VmWd×99 | Phosgene-to-carbanilide conversion |
Properties
CAS No. |
1145-66-0 |
---|---|
Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-phenylthiourea |
InChI |
InChI=1S/C14H14N2S/c1-11-7-9-13(10-8-11)16-14(17)15-12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16,17) |
InChI Key |
NZPBFKQKPZEPED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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